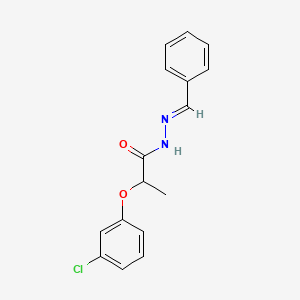![molecular formula C17H16ClNO4 B5854468 methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate, also known as CE-245677, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoylphenylurea derivatives, which are known for their insecticidal properties. However, recent studies have shown that CE-245677 has promising anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is not fully understood. However, studies have shown that it can inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cancer. methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in stimulated macrophages. Additionally, methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is its potential as a therapeutic agent for inflammatory and cancerous diseases. Additionally, the synthesis method for methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is relatively straightforward and can be optimized for improved yield and purity. However, one limitation of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is its potential toxicity, which needs to be further investigated before it can be used as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate. One potential avenue is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate and its potential toxicity. Finally, research can be conducted to optimize the synthesis method for methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate to improve its yield and purity.
Métodos De Síntesis
The synthesis of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate involves the reaction of 4-chloro-3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid methyl ester to yield methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate can inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-3-23-15-10-11(8-9-13(15)18)16(20)19-14-7-5-4-6-12(14)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJPYEFJJJWJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)

![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)
![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)


